2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
“2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone” is a chemical compound . It’s a part of a class of compounds that contain an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the retrieved sources .
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds similar to 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone have been synthesized for evaluation against cancer and microbial infections. A study by Naik, Mahanthesha, and Suresh (2022) synthesized derivatives for anticancer activity against the MCF-7 cell line, showing promising cytotoxicity, as well as moderate antibacterial and antifungal activity (Naik, Mahanthesha, & Suresh, 2022).
Anticancer Activity
Adimule et al. (2014) synthesized novel ethanone derivatives of 1, 3, 4-oxadiazole, showing good cytotoxicity on human carcinoma cell lines, including HeLa, HepG2, and Caco-2 (Adimule, Medapa, Kumar, & Rao, 2014).
Antimicrobial Evaluation
Fuloria et al. (2009) evaluated new oxadiazoles derived from phenylpropionohydrazides for antimicrobial activity, finding that specific derivatives exhibited maximum activity against strains of S. aureus and P. aeruginosa (Fuloria, Singh, Shaharyar, & Ali, 2009).
HIV-1 Replication Inhibition
Che et al. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying some as inhibitors of HIV-1 replication, with two derivatives showing promising activity (Che, Liu, Tian, Hu, Chen, & Chen, 2015).
Fluorescence Studies for Aniline Sensing
Naik, Khazi, and Malimath (2018) conducted fluorescence studies on novel thiophene substituted 1,3,4-oxadiazoles, revealing potential as aniline sensors in fluorescence quenching (Naik, Khazi, & Malimath, 2018).
Antioxidant and Antimicrobial Agents
Gopi, Sastry, and Dhanaraju (2016) investigated novel chalcone derivatives for their antioxidant and antimicrobial activities, finding excellent activities in most compounds compared to standard drugs (Gopi, Sastry, & Dhanaraju, 2016).
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone”, as an indole derivative, could also have potential for further exploration in the field of medicinal chemistry.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-14-7-5-13(6-8-14)17-20-21-18(24-17)25-11-16(23)22-10-9-12-3-1-2-4-15(12)22/h1-8H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJNYZKTPXNKOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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